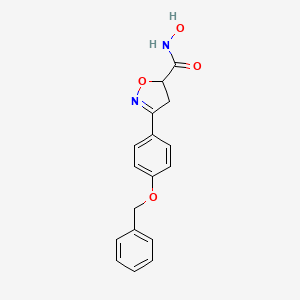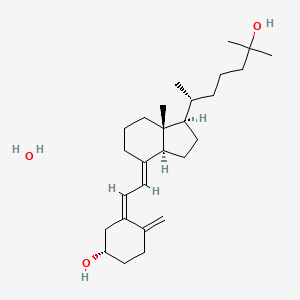
キャプタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
キャプタンは、フタルイミド系殺菌剤に属する広く使用されている殺菌剤です。主に果物、野菜、観賞植物などのさまざまな作物のカビ病の防除に使用されます。キャプタンは、リンゴ黒星病、褐腐病、葉枯病などの病気の予防に効果的であることで知られています。純粋な形で白色固体ですが、市販のサンプルは黄色または褐色に見える場合があります .
科学的研究の応用
Captan has a wide range of applications in scientific research, including:
Agriculture: Used extensively to control fungal diseases in crops, improving yield and quality.
Biology: Studied for its effects on fungal metabolism and cellular processes.
Medicine: Investigated for its potential use in antifungal treatments and its effects on human health.
Industry: Used in the treatment of wood to prevent fungal decay and extend the lifespan of wooden structures
作用機序
キャプタンは、真菌の複数の細胞プロセスを阻害することで殺菌効果を発揮します。主に真菌の酵素プロセスを阻害し、真菌の成長と繁殖を不可能にします。キャプタンは、真菌における必須脂質の合成も阻害し、真菌を重要な資源から飢餓状態にします。この化合物は、タンパク質中のチオール基と反応し、さまざまな酵素活性を阻害し、最終的に細胞死を引き起こします .
生化学分析
Biochemical Properties
Captan interacts with various enzymes and proteins in biochemical reactions. It exhibits poor detection sensitivity using standard LC-MS/MS measurement conditions, and is typically analyzed by GC-techniques . The compound is known to degrade both in solution as well as during GC-injection .
Cellular Effects
The effects of Captan on cells and cellular processes are complex. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, Captan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Captan change over time. The compound is known for its stability, but it also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Captan vary with different dosages in animal models At high doses, toxic or adverse effects have been observed
Metabolic Pathways
Captan is involved in various metabolic pathways. It interacts with several enzymes and cofactors . The compound can also affect metabolic flux or metabolite levels .
Transport and Distribution
Captan is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Captan and its effects on activity or function are complex . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
合成経路と反応条件
キャプタンは、テトラヒドロフタルイミドとトリクロロメチルスルフェニルクロリドの反応を含む複数段階のプロセスによって合成されます。反応は通常、目的の生成物が高純度で得られるように、制御された条件下で行われます。一般的な反応を以下に示します。
テトラヒドロフタルイミドの生成: この中間体は、無水フタル酸とアンモニアの反応によって調製されます。
トリクロロメチルスルフェニルクロリドとの反応: テトラヒドロフタルイミドは、次にトリクロロメチルスルフェニルクロリドと反応してキャプタンを生成します。
工業生産方法
工業的な設定では、キャプタンの生産は、同じ基本的な化学反応を用いた大規模合成を伴います。このプロセスは、効率性と費用対効果を最適化するために、しばしば連続フロー反応器と高度な精製技術を伴い、最終生成物の高収率と高純度を保証します .
化学反応の分析
反応の種類
キャプタンは、次のようないくつかの種類の化学反応を起こします。
加水分解: キャプタンは、水が存在すると加水分解を起こし、テトラヒドロフタルイミドとトリクロロメチルスルフェニルクロリドを生成します。
酸化: キャプタンは、使用される条件や試薬に応じて、さまざまな酸化生成物を生成するように酸化することができます。
置換: キャプタンは、特に求核剤との置換反応を起こし、さまざまな誘導体を生成します。
一般的な試薬と条件
加水分解: 通常は水溶液中で起こり、酸性または塩基性条件によって促進されることが多いです。
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
置換: アミンやチオールなどの求核剤は、穏やかな条件下でキャプタンと反応することができます。
生成される主な生成物
加水分解: テトラヒドロフタルイミドとトリクロロメチルスルフェニルクロリド。
酸化: 特定の条件に応じて、さまざまな酸化生成物。
置換: さまざまな官能基を持つキャプタンの誘導体.
科学研究への応用
キャプタンは、次のような科学研究で幅広い用途があります。
農業: 作物のカビ病の防除に広く使用され、収量と品質を向上させています。
生物学: 真菌の代謝と細胞プロセスへの影響について研究されています。
医学: 抗真菌治療における潜在的な用途とヒトの健康への影響について調査されています。
類似化合物との比較
キャプタンは、フォルペットやトリフロキシストロビンなどの他の殺菌剤と比較されることがよくあります。これらの3つの化合物はすべて効果的な殺菌剤ですが、作用機序と環境への影響は異なります。
フォルペット: 構造と機能がキャプタンに似ていますが、作用機序が少し異なります。
トリフロキシストロビン: 特定の作用機序を持つ近代的な殺菌剤で、キャプタンの代替品としてよく使用されます。
キャプタンは、マルチサイト型の作用機序が特徴で、単一の標的部位を持つ殺菌剤と比較して、真菌が耐性を発達させる可能性が低くなります .
結論
キャプタンは、農業、生物学、医学、工業において幅広い用途を持つ多用途で効果的な殺菌剤です。その独自の作用機序と、幅広い真菌病を制御する能力は、栽培者と研究者にとって貴重なツールとなっています。その有効性にもかかわらず、潜在的な環境および健康への影響を最小限に抑えるために、責任を持ってキャプタンを使用することが重要です。
ご不明な点がございましたら、お気軽にお問い合わせください!
特性
CAS番号 |
133-06-2 |
|---|---|
分子式 |
C9H8Cl3NO2S |
分子量 |
300.6 g/mol |
IUPAC名 |
(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+ |
InChIキー |
LDVVMCZRFWMZSG-OLQVQODUSA-N |
不純物 |
... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan. One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide. |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
異性体SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
正規SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
外観 |
Solid powder |
沸点 |
Decomposes (NTP, 1992) decomposes Decomposes |
Color/Form |
White to cream powder Crystals from carbon tetrachloride Colorless crystals White, crystalline powder [Note: Commercial product is a yellow powder] |
密度 |
1.74 at 68 °F (USCG, 1999) - Denser than water; will sink 1.74 g/cu cm at 25 °C Relative density (water = 1): 1.74 1.74 |
melting_point |
352 °F (NTP, 1992) 172.5 °C Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/ No melting point; decomposes at 178 °C 352 °F 352 °F (Decomposes) |
| 133-06-2 | |
物理的記述 |
Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH] WHITE CRYSTALS. Odorless, white, crystalline powder. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.] |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Stable under recommended storage conditions. Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point. |
溶解性 |
less than 1 mg/mL at 68 °F (NTP, 1992) In water, 5.1 mg/L at 25 °C 7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C 20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C Slightly soluble in ethylene dichloride For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: (none) (77 °F): 0.0003% |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide |
蒸気圧 |
less than 0.00001 mmHg at 77 °F (NTP, 1992) 9X10-8 mm Hg at 25 °C 0 mmHg (approx) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















